molecular formula C16H23N7O2 B2508572 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034573-41-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2508572
CAS No.: 2034573-41-4
M. Wt: 345.407
InChI Key: CHJQMCWLJJUSRN-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
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Scientific Research Applications

Nucleic Acid Binding Agents

A study by Spychała et al. (1994) reported the synthesis of compounds, including those structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, that bind strongly to DNA model sequences and inhibit topoisomerase II from microbial sources. These compounds show potential as nucleic acid-binding agents with implications for antimicrobial and anticancer therapies due to their DNA interaction capabilities (Spychała et al., 1994).

Cytotoxic Activity

Research by Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives, closely related to the chemical compound , against murine leukemia and human leukemia cell lines. These compounds demonstrated potent cytotoxic effects, with some displaying significant activity against refractory tumor models in mice. The study suggests the potential use of these compounds in cancer treatment due to their growth inhibitory properties (Deady et al., 2003).

Central Nervous System Agents

A study by Martin et al. (1981) on derivatives including similar structures to this compound focused on their potential as central nervous system (CNS) agents. These compounds exhibited significant antitetrabenazine activity, which is often associated with antidepressant effects, indicating their potential application in treating CNS disorders (Martin et al., 1981).

Coordination Chemistry

Schick et al. (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, providing insights into the complexation and stabilization of metal centers with ligands structurally related to the compound . This research could have implications for the development of new materials and catalysts in the field of organometallic chemistry (Schick et al., 2014).

Future Directions

Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles, given the drawbacks associated with current synthetic methods .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-22(2)15-18-12(19-16(20-15)23(3)4)9-17-14(24)13-10-7-5-6-8-11(10)25-21-13/h5-9H2,1-4H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJQMCWLJJUSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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